8-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol
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Overview
Description
8-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexane ring, with a methanol group attached to the spiro center. The presence of the spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. Subsequent functionalization at the spiro center with a methyl group and a methanol group completes the synthesis. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at the spiro center or the dioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution pattern
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted spirocyclic compounds. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
8-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 8-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro(4.5)decan-8-one
- 8-Methylene-1,4-dioxaspiro(4.5)decane
- 1,4-Dioxa-8-azaspiro(4.5)decane
Uniqueness
8-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol is unique due to the presence of the methanol group at the spiro center, which imparts distinct chemical reactivity and potential biological activity. The combination of the dioxane ring and the cyclohexane ring in a spirocyclic arrangement also contributes to its unique properties compared to other similar compounds .
Properties
CAS No. |
63917-45-3 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-methoxy-8-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H18O3/c1-8-3-5-10(6-4-8)12-7-9(11-2)13-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
GTNBAFNCGONZMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)OCC(O2)OC |
Origin of Product |
United States |
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